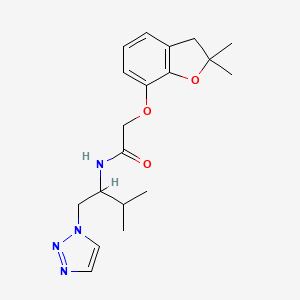

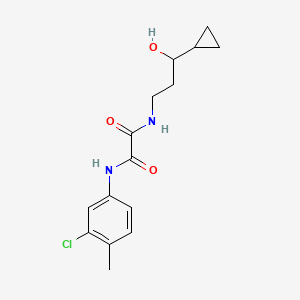

![molecular formula C23H18N6O2S3 B2527417 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 389072-09-7](/img/structure/B2527417.png)

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the benzo[d]thiazole, triazole, and thiophene moieties. These structural components are commonly found in compounds with significant medicinal properties, including anticancer, antiarrhythmic, serotonin antagonist, and antianxiety activities. The molecule's structure suggests it could be synthesized through a series of reactions involving these pharmacophores, potentially under conditions such as microwave irradiation, which is known to facilitate the synthesis of similar compounds .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of Schiff's bases, which are products of condensation reactions between amines and carbonyl compounds. For instance, the synthesis of benzamide derivatives containing a thiadiazole scaffold has been successfully carried out under microwave irradiation, a method that could be applicable to the synthesis of the compound . Similarly, the synthesis of thiophene derivatives from amino carboxamides suggests a possible synthetic route involving initial reactions with organic reagents to introduce the desired substituents .

Molecular Structure Analysis

The molecular structure of such compounds is usually confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), along with elemental analysis. These techniques provide detailed information about the molecular framework, functional groups, and the overall conformation of the molecule . The presence of multiple rings and heteroatoms in the compound suggests a complex structure that may exhibit conformational isomerism or disorder, as observed in closely related benzamide derivatives .

Chemical Reactions Analysis

Compounds with similar structural features are known to participate in a variety of chemical reactions. The presence of amino groups, for example, can lead to the formation of Schiff's bases, while the carboxamide group could be involved in cyclocondensation reactions. The thiophene and benzo[d]thiazole rings could undergo electrophilic substitution reactions, potentially leading to further derivatization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of aromatic systems and heteroatoms can impact the compound's solubility, boiling and melting points, and stability. The compound's biological activity is also closely related to its physicochemical properties, which can be predicted using computational tools such as ADMET profiling. This profiling can provide insights into the compound's absorption, distribution, metabolism, excretion, and toxicity, which are crucial for understanding its drug-like behavior .

科学的研究の応用

Amyloid Imaging in Alzheimer's Disease

Radioligands with similar chemical structures have been explored for their potential in amyloid imaging within the brain of Alzheimer's disease patients. This imaging technique, utilizing PET scans, helps in early detection and understanding the pathophysiological mechanisms of Alzheimer's disease, thereby aiding in the evaluation of new antiamyloid therapies (Nordberg, 2007).

Carcinogenicity Evaluation

Thiophene analogs of known carcinogens like benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. Such studies highlight the importance of understanding the carcinogenic potential of novel compounds, which is crucial in the development of safer chemicals (Ashby et al., 1978).

DNA Interaction Studies

Compounds like Hoechst 33258 and its analogues, known for binding to the minor groove of DNA, serve as important tools in cell biology for DNA staining and analysis. This utility underscores the potential of similar compounds in biochemical research, including studies on DNA structure and function (Issar & Kakkar, 2013).

Structure-Activity Relationship Studies

Investigations into the structure-activity relationships of thiophene derivatives reveal their wide-ranging therapeutic properties. Such studies provide a foundation for the rational design of new drugs with improved efficacy and safety profiles (Drehsen & Engel, 1983).

Antitumor Activity

Imidazole derivatives, including those related to benzothiazole, have shown a broad spectrum of biological activities, especially in antitumor applications. Research in this area is key to developing new cancer therapies (Iradyan et al., 2009).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N6O2S3/c30-20(26-22-25-16-9-4-5-10-17(16)34-22)14-33-23-28-27-19(29(23)15-7-2-1-3-8-15)13-24-21(31)18-11-6-12-32-18/h1-12H,13-14H2,(H,24,31)(H,25,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDDXANZOGTUEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N6O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

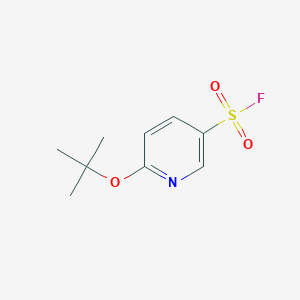

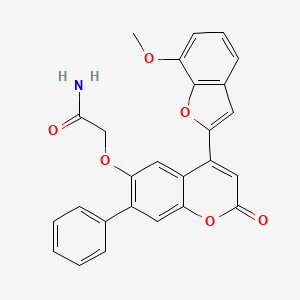

![4-Oxo-4-{[4-(1-pyrrolidinylsulfonyl)phenyl]amino}-2-butenoic acid](/img/structure/B2527334.png)

![2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-mesitylacetamide](/img/no-structure.png)

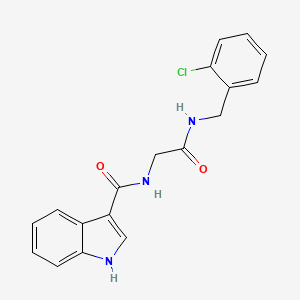

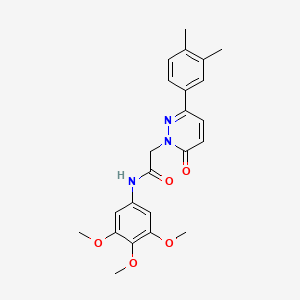

![N-(3-chloro-4-methylphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2527338.png)

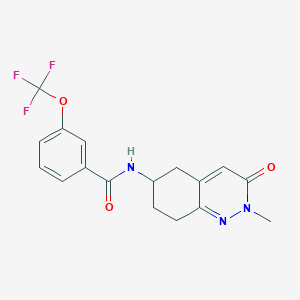

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclobutanecarboxamide](/img/structure/B2527340.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-3-methyl-N-(2-methylbenzyl)piperidine-3-carboxamide](/img/structure/B2527346.png)

![1-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2527349.png)

![1-(2,4-Dimethylphenyl)-5-(2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2527350.png)